molecular formula C21H25N3O2 B5573279 2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol

2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B5573279
M. Wt: 351.4 g/mol
InChI Key: DNXFNBOSNJCUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study highlighted the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. These compounds, including those related to 2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, have shown potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, and Ishikawa) with significant IC50 values, suggesting their potential as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Antibacterial and Antimicrobial Properties

Another area of research involves the synthesis and evaluation of enantiomers of temafloxacin hydrochloride, a compound structurally related to this compound, for their antibacterial activities. While the study primarily focused on temafloxacin, the structural similarities suggest potential antibacterial applications for related compounds (Chu et al., 1991).

Enzyme Inhibition for Therapeutic Use

Research into the synthesis of new amides of the N-methylpiperazine series, including analogs of the compound , has shown promise in enzyme inhibition, which could have implications for the development of new therapeutic agents targeting specific biochemical pathways (Koroleva et al., 2011).

Development of Fluorescent Sensors

Innovative fluorescent sensors based on derivatives of this compound have been developed for detecting Cu2+. These sensors exhibit significant fluorescence enhancement in the presence of Cu2+, demonstrating their potential for applications in chemical sensing and environmental monitoring (Liu et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a piperazine ring are used as antipsychotics, antidepressants, or antihistamines .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(4-methylpiperazin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-22-10-12-23(13-11-22)18-8-6-16(7-9-18)21(26)24-14-17-4-2-3-5-19(17)20(25)15-24/h2-9,20,25H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXFNBOSNJCUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.